Cas no 2549034-96-8 (7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one)

7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one structure
2549034-96-8 structure
商品名:7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
CAS番号:2549034-96-8
MF:C19H19F2N5O
メガワット:371.383870363235
CID:5314249
PubChem ID:154830100

7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 7-Fluoro-3-[[1-(5-fluoro-4-pyrimidinyl)-4-piperidinyl]methyl]-2-methyl-4(3H)-quinazolinone
    • F6670-6610
    • 7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
    • AKOS040714381
    • 2549034-96-8
    • 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
    • インチ: 1S/C19H19F2N5O/c1-12-24-17-8-14(20)2-3-15(17)19(27)26(12)10-13-4-6-25(7-5-13)18-16(21)9-22-11-23-18/h2-3,8-9,11,13H,4-7,10H2,1H3
    • InChIKey: BQTAZQVCLQNNIV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CN=CN=C1N1CCC(CN2C(C3C=CC(=CC=3N=C2C)F)=O)CC1

計算された属性

  • せいみつぶんしりょう: 371.15576657g/mol
  • どういたいしつりょう: 371.15576657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 580
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 61.7Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 545.7±60.0 °C(Predicted)
  • 酸性度係数(pKa): 6.37±0.27(Predicted)

7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6670-6610-75mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
75mg
$312.0 2023-09-07
Life Chemicals
F6670-6610-5μmol
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
5μmol
$94.5 2023-09-07
Life Chemicals
F6670-6610-30mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
30mg
$178.5 2023-09-07
Life Chemicals
F6670-6610-100mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
100mg
$372.0 2023-09-07
Life Chemicals
F6670-6610-10mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
10mg
$118.5 2023-09-07
Life Chemicals
F6670-6610-40mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
40mg
$210.0 2023-09-07
Life Chemicals
F6670-6610-15mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
15mg
$133.5 2023-09-07
Life Chemicals
F6670-6610-25mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
25mg
$163.5 2023-09-07
Life Chemicals
F6670-6610-3mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
3mg
$94.5 2023-09-07
Life Chemicals
F6670-6610-5mg
7-fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
2549034-96-8
5mg
$103.5 2023-09-07

7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one 関連文献

7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-oneに関する追加情報

Comprehensive Analysis of 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2549034-96-8)

In the rapidly evolving field of pharmaceutical chemistry, 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one (CAS No. 2549034-96-8) has emerged as a compound of significant interest. This fluorinated quinazolinone derivative is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique molecular structure, which combines a fluoropyrimidine moiety with a piperidine ring system, creating a scaffold that may interact with various biological targets.

The compound's dual fluorine substitution at strategic positions enhances its bioavailability and metabolic stability, addressing one of the key challenges in modern medicinal chemistry. Current investigations focus on its potential as a kinase inhibitor, with particular attention to its selectivity profile and binding affinity. These properties make it a valuable candidate for exploring new therapeutic approaches in areas where conventional treatments show limitations.

From a synthetic chemistry perspective, the preparation of 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves sophisticated multi-step organic synthesis techniques. The process typically begins with the construction of the quinazolinone core, followed by sequential introduction of the fluoropyrimidine and piperidine components. Optimization of reaction conditions is crucial to achieve high yields while maintaining the compound's structural integrity and chiral purity.

Recent advances in computational chemistry have enabled more efficient exploration of this compound's conformational space and molecular interactions. Virtual screening and molecular docking studies suggest potential applications in addressing unmet medical needs, particularly in areas where targeted therapies are gaining prominence. The compound's ADME properties (Absorption, Distribution, Metabolism, and Excretion) are currently under investigation using advanced in vitro and in silico models.

Quality control and characterization of 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one require comprehensive analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying the compound's chemical identity and purity profile. These analytical methods ensure batch-to-batch consistency, which is critical for reliable research outcomes.

The pharmaceutical industry's growing interest in fluorinated compounds has brought attention to this molecule's potential. Fluorine's unique electronic properties often enhance a compound's binding affinity and metabolic stability, making 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one particularly interesting for structure-activity relationship (SAR) studies. Researchers are systematically modifying its structure to optimize pharmacokinetic parameters while maintaining therapeutic efficacy.

In the context of current trends in drug discovery, this compound aligns with the search for small molecule modulators of specific biological pathways. Its heterocyclic architecture represents a privileged structure in medicinal chemistry, known to interact with various biological targets. The presence of both hydrogen bond acceptors and hydrophobic regions in its structure suggests potential for diverse molecular interactions.

Ongoing research explores the compound's potential in addressing challenges related to drug resistance, a major concern in modern therapeutics. Preliminary studies suggest that its unique molecular framework might overcome certain resistance mechanisms, though extensive validation is required. This aspect makes it particularly relevant in the current pharmaceutical landscape, where overcoming treatment resistance is a priority.

From a commercial perspective, the synthesis and supply of 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one require specialized expertise in fluorine chemistry and heterocyclic synthesis. The compound's complexity demands rigorous process optimization to ensure scalability while maintaining cost-effectiveness. These factors contribute to its status as a valuable research chemical in the pharmaceutical development pipeline.

Future directions for research on this compound include detailed mechanistic studies to elucidate its mode of action and comprehensive toxicological evaluation to assess its safety profile. As the scientific community continues to investigate fluorinated heterocycles, compounds like 7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one will likely play an important role in advancing our understanding of structure-based drug design principles.

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